

Application Note: ¹H NMR Characterization of N-(2-methylbenzyl)cyclohexanamine

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Compound of Interest

Compound Name: N-(2-methylbenzyl)cyclohexanamine
CAS No.: 90504-90-8
Cat. No.: B185553

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Abstract & Scope

This application note details the structural validation of **N-(2-methylbenzyl)cyclohexanamine** (CAS: N/A for specific salt/free base variations, generic structure analysis) using ¹H NMR spectroscopy. This secondary amine is a common pharmacophore and intermediate in the synthesis of neuroactive ligands and fungicides.

The protocol focuses on distinguishing the target secondary amine from common synthetic impurities, specifically the imine intermediate (incomplete reduction) and tertiary amine byproducts (over-alkylation). We utilize a comparative solvent strategy (CDCl₃ vs. DMSO-d₆) to validate the exchangeable amine proton (-NH-).

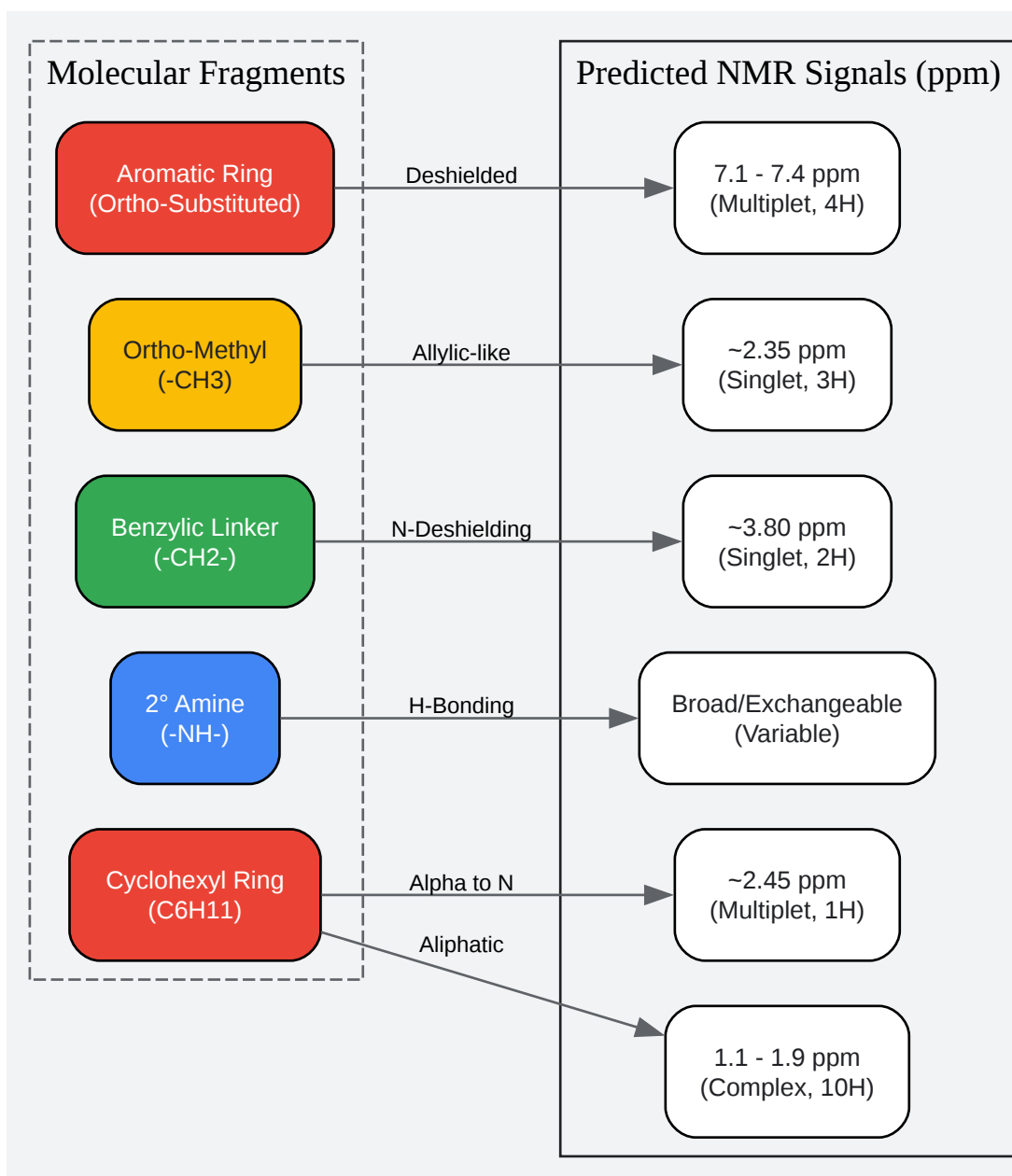
Chemical Context & Synthesis Logic

To interpret the spectrum accurately, one must understand the chemical environment. This molecule is typically synthesized via reductive amination of 2-methylbenzaldehyde with cyclohexylamine, using a reducing agent like Sodium Triacetoxyborohydride (STAB) or NaBH₄.

Critical Quality Attributes (CQAs) for NMR:

- Disappearance of Aldehyde: Loss of the -CHO proton (~10.2 ppm).
- Disappearance of Imine: Absence of the -CH=N- proton (~8.3–8.5 ppm).
- Formation of Benzylic Amine: Appearance of a singlet -CH₂- peak (~3.8 ppm).

Visualization: Structural Logic & Assignment Strategy



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Figure 1: Logical mapping of structural fragments to expected chemical shifts.

Experimental Protocol

Sample Preparation

Objective: Maximize resolution while preventing concentration-dependent shifts in the -NH- signal.

- Solvent A (Standard): Chloroform-d (CDCl_3) + 0.03% TMS.
 - Pros: Sharp lines, good solubility.
 - Cons: Acidic impurities in CDCl_3 can broaden the NH peak or catalyze exchange.
- Solvent B (Validation): DMSO- d_6 .
 - Use Case: If the NH peak is invisible in CDCl_3 or to confirm the absence of salt forms.

Step-by-Step:

- Weigh 10–15 mg of the analyte into a clean vial.
- Add 0.6 mL of solvent.
- Vortex for 30 seconds to ensure homogeneity.
- Filter through a cotton plug into a high-precision 5mm NMR tube if any particulate is visible.
- Critical Step: If using CDCl_3 , add 1 drop of D_2O after the initial scan and shake to confirm the exchangeable proton (the NH signal will disappear).

Instrument Parameters (400 MHz or higher)

- Pulse Sequence: zg30 (30° pulse) or equivalent.
- Relaxation Delay (D1): 1.0 s (Qualitative) / 5.0 s (Quantitative/qNMR).
- Spectral Width: -2 to 14 ppm.

- Scans (NS): 16 (Sufficient for >10 mg sample).
- Temperature: 298 K (25°C).

Results & Interpretation

Chemical Shift Assignments (CDCl₃, 400 MHz)

The following data represents the characteristic signals for the free base.

Fragment	Type	δ (ppm)	Multiplicity	Integral	J (Hz)	Interpretation Notes
Ar-H	Aromatic	7.10 – 7.35	Multiplet	4H	-	Overlapping signals typical of o-substituted rings.
Ar-CH ₂ -N	Benzylic	3.82	Singlet	2H	-	Diagnostic Peak. Sharp singlet confirms no coupling to NH (fast exchange).
N-CH	Methine	2.48	Multiplet (tt)	1H	~10, 4	Alpha-proton on cyclohexane. Deshielded by Nitrogen.
Ar-CH ₃	Methyl	2.34	Singlet	3H	-	Distinctive ortho-methyl signal.

-NH-	Amine	1.3 – 1.8	Broad Singlet	1H	-	Highly variable. Often overlaps with cyclohexyl protons in CDCl ₃ .
Cy-CH ₂	Aliphatic	1.85 – 1.95	Multiplet	2H	-	Equatorial protons (beta to N).
Cy-CH ₂	Aliphatic	1.70 – 1.80	Multiplet	2H	-	Equatorial protons (gamma to N).
Cy-CH ₂	Aliphatic	1.55 – 1.65	Multiplet	1H	-	Equatorial proton (delta to N).
Cy-CH ₂	Aliphatic	1.05 – 1.35	Multiplet	5H	-	Axial protons (shielded).

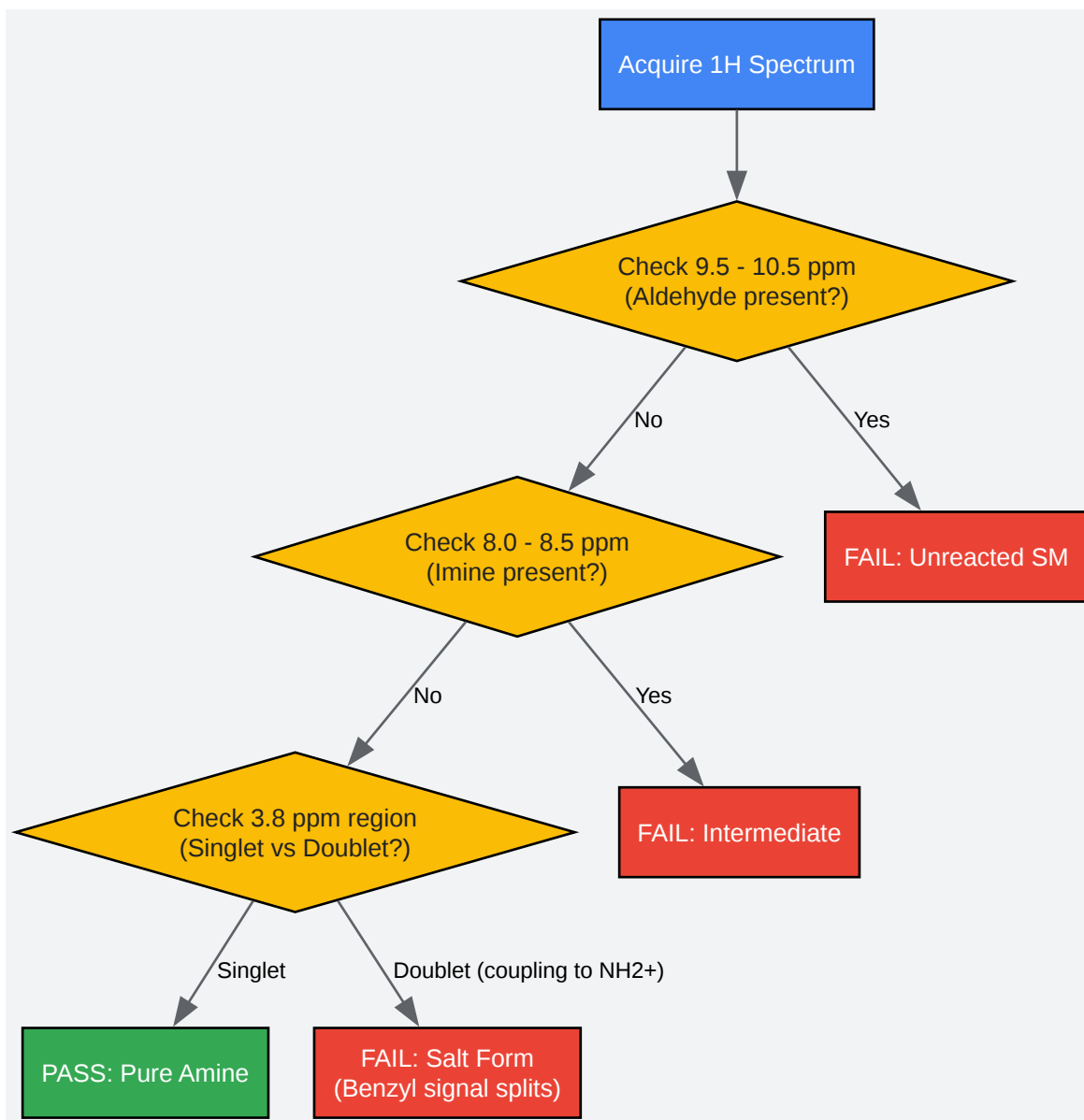
Detailed Analysis

- **The Ortho-Effect:** The methyl group at the ortho position (2.34 ppm) slightly deshields the benzylic methylene (3.82 ppm) compared to unsubstituted benzylamine (~3.78 ppm) due to steric compression.
- **Cyclohexyl Ring Inversion:** At room temperature, the cyclohexane ring flips rapidly. However, the large N-benzyl substituent prefers the equatorial position. This locks the methine proton (H-1') in the axial position, resulting in a wide triplet-of-triplets splitting pattern (two large axial-axial couplings of ~10-12 Hz, two small axial-equatorial couplings of ~3-4 Hz).
- **Impurity Flag (Imine):** If a singlet appears at 8.5 ppm, the reductive amination is incomplete.

- Impurity Flag (Aldehyde): If a singlet appears at 10.2 ppm, unreacted starting material is present.

Self-Validating Workflow (Quality Control)

To ensure the spectrum is trustworthy, follow this logical check:



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Figure 2: Decision tree for spectral validation.

Note on Salt Forms: If the sample is the hydrochloride salt, the exchange with the NH protons becomes slow. The benzylic singlet at 3.82 ppm will split into a doublet (coupling to the NH_2^+ protons), and the NH signal will shift downfield to 8–10 ppm (broad).

References

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- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [\[Link\]](#) (Crucial for identifying solvent peaks).
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